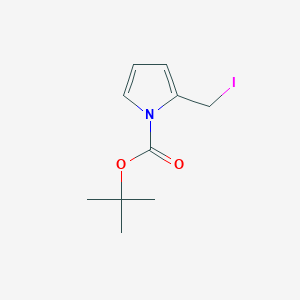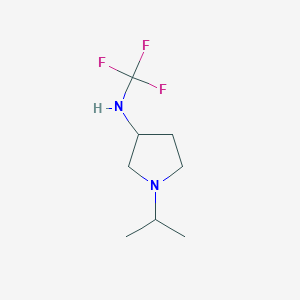
Arsine, chlorodi(2-furyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chlorodi(2-furyl)arsine typically involves the reaction of 2-furylmagnesium bromide with trichloroarsine. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
2-FurylMgBr+AsCl3→Chlorodi(2-furyl)arsine+MgBrCl
Industrial Production Methods
Industrial production of chlorodi(2-furyl)arsine may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the exclusion of moisture. The purification of the product is typically achieved through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
Chlorodi(2-furyl)arsine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to arsine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Arsenic trioxide (As2O3) and other arsenic oxides.
Reduction: Arsine (AsH3) and its derivatives.
Substitution: Various substituted arsines depending on the nucleophile used.
科学的研究の応用
Chlorodi(2-furyl)arsine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studies on its biological activity and potential toxicity are ongoing.
Medicine: Research is being conducted on its potential use in pharmaceuticals, particularly in cancer treatment.
Industry: It is used in the semiconductor industry for the deposition of thin films and in the production of specialized materials.
作用機序
The mechanism by which chlorodi(2-furyl)arsine exerts its effects involves its interaction with cellular components. It can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. The compound can also induce oxidative stress by generating reactive oxygen species, which can damage cellular structures and DNA.
類似化合物との比較
Similar Compounds
Arsine (AsH3): A simpler arsenic hydride with different reactivity and toxicity profiles.
Triphenylarsine (As(C6H5)3): An organoarsenic compound with three phenyl groups attached to arsenic.
Diethylarsine (As(C2H5)2H): Another organoarsenic compound with two ethyl groups.
Uniqueness
Chlorodi(2-furyl)arsine is unique due to the presence of furan rings, which impart specific electronic and steric properties
特性
CAS番号 |
64049-08-7 |
|---|---|
分子式 |
C8H6AsClO2 |
分子量 |
244.50 g/mol |
IUPAC名 |
chloro-bis(furan-2-yl)arsane |
InChI |
InChI=1S/C8H6AsClO2/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6H |
InChIキー |
CBHQCIIFSGSSEP-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)[As](C2=CC=CO2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


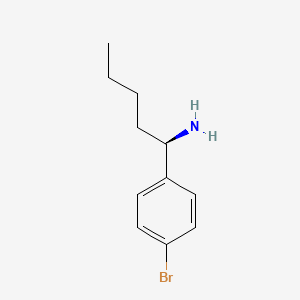
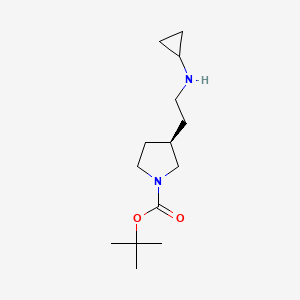
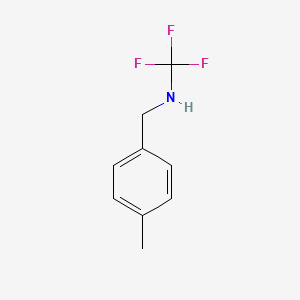
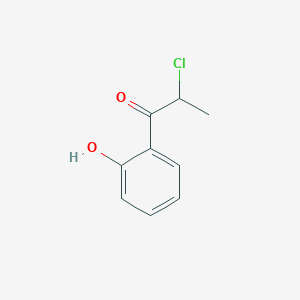
![[(4R,4aR,5R,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-yl] acetate](/img/structure/B13963055.png)
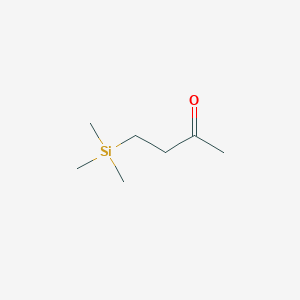
![2-Ethyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13963069.png)
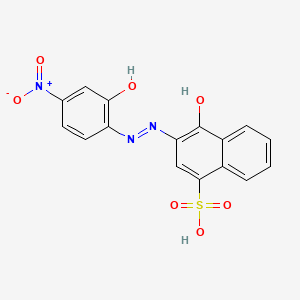
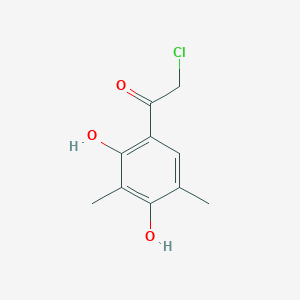
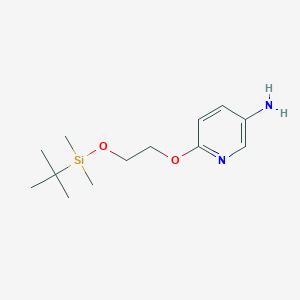
![5H-pyrimido[5,4-b]azepine](/img/structure/B13963112.png)
